2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
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Overview
Description
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a chemical compound with the molecular formula C8H9N5OS and a molecular weight of 223.26 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a benzothiazole ring fused with hydrazine and carbohydrazide functional groups .
Preparation Methods
The synthesis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide typically involves the reaction of 2-mercaptoaniline with acid chlorides, followed by further reactions to introduce the hydrazine and carbohydrazide groups . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide involves its interaction with various molecular targets and pathways. The hydrazine and carbohydrazide groups can form covalent bonds with specific biomolecules, altering their function . This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The benzothiazole ring also plays a role in its biological activity, contributing to its ability to interact with different molecular targets .
Comparison with Similar Compounds
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide can be compared to other benzothiazole derivatives, such as:
2-Hydrazinobenzothiazole: Similar in structure but lacks the carbohydrazide group, which affects its reactivity and applications.
Benzothiazole: The parent compound, which does not have the hydrazine or carbohydrazide groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications .
Biological Activity
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H9N5OS and a molecular weight of 223.26 g/mol, this compound is characterized by its unique hydrazine and benzothiazole moieties, which contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrazine and carbohydrazide groups can form covalent bonds with specific targets, potentially altering their function. This interaction can lead to various biochemical outcomes, including inhibition of enzyme activity and modulation of signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing promising results:
Organism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 µg/mL | 29 |
P. aeruginosa | 50 µg/mL | 24 |
S. typhi | 45 µg/mL | 30 |
K. pneumoniae | 50 µg/mL | 19 |
These findings indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.41 |
HCT-116 | 9.71 |
HepG2 | 20.19 |
PC3 | 7.36 |
The results indicate that the compound effectively inhibits cell growth, with a notable impact on cell cycle progression leading to apoptosis in treated cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting its potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole ring or the hydrazine functional groups can enhance or diminish its efficacy against specific targets. For instance, substituents on the benzothiazole moiety have been shown to influence both antimicrobial and anticancer activities .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Study : A study comparing various benzothiazole derivatives found that those containing hydrazine groups exhibited enhanced antibacterial activity compared to their non-hydrazine counterparts.
- Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations in cell morphology consistent with apoptotic processes.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, correlating with decreased cytokine levels.
Properties
IUPAC Name |
2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c9-12-7(14)4-1-2-5-6(3-4)15-8(11-5)13-10/h1-3H,9-10H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWKTGKIUURTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)SC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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